

Technical Guide: Purity Standards for 3-(Methylamino)propan-1-ol 96%

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Compound of Interest

Compound Name: 3-(Methylamino)propan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for **3-(Methylamino)propan-1-ol** with a nominal purity of 96%. It covers typical product specifications, potential impurities, and detailed analytical methodologies for quality control and assessment. This document is intended to support researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this chemical compound for their applications.

Core Product Specifications

3-(Methylamino)propan-1-ol is a chemical intermediate used in various synthetic processes. The quality of this reagent is critical for the outcome of subsequent reactions and the purity of the final products. A typical purity of 96% is common for commercially available batches. Key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of **3-(Methylamino)propan-1-ol**

Property	Value	Reference
CAS Number	42055-15-2	[1][2]
Molecular Formula	C ₄ H ₁₁ NO	[1][2]
Molecular Weight	89.14 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[2]
Assay (Purity)	≥ 96%	[1]
Density	0.917 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.448	[1]
Boiling Point	164.048 °C at 760 mmHg	
Flash Point	82.2 °C (closed cup)	[1]
Storage Temperature	2-8°C	[1]

Analytical Methods for Purity Assessment

The primary method for determining the purity of **3-(Methylamino)propan-1-ol** is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are used for identity confirmation.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds, making it ideal for the analysis of **3-(Methylamino)propan-1-ol** and its potential impurities.

While specific impurity profiles can vary depending on the synthetic route, analysis of related compounds such as 3-methylamino-1,2-propanediol suggests that potential impurities in **3-(Methylamino)propan-1-ol** may include:

- Isomers: Positional isomers that may be formed during synthesis.

- **Related Substances:** Compounds resulting from side reactions or unreacted starting materials. This can include species with different levels of methylation or other functional group modifications.
- **Residual Solvents and Reagents:** Any remaining solvents or reagents from the manufacturing process.

The following protocol is a representative method adapted from procedures for similar amino alcohols and serves as a comprehensive guideline.

Table 2: GC-FID Method Parameters for **3-(Methylamino)propan-1-ol** Purity Assay

Parameter	Recommended Setting
Instrument	Gas Chromatograph with FID
Column	Quartz Capillary Column (e.g., 30m x 0.32mm x 0.5µm)
Carrier Gas	Nitrogen or Helium
Flow Rate	30-40 mL/min
Injection Volume	0.2 µL
Injector Temperature	280-320 °C
Detector Temperature	280-320 °C
Oven Temperature Program	Column temperature of 240-260 °C
Sample Preparation	Dilute the sample in methanol to reduce viscosity before injection.

Calculation of Purity: The purity is typically determined using the area normalization method, where the peak area of **3-(Methylamino)propan-1-ol** is expressed as a percentage of the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

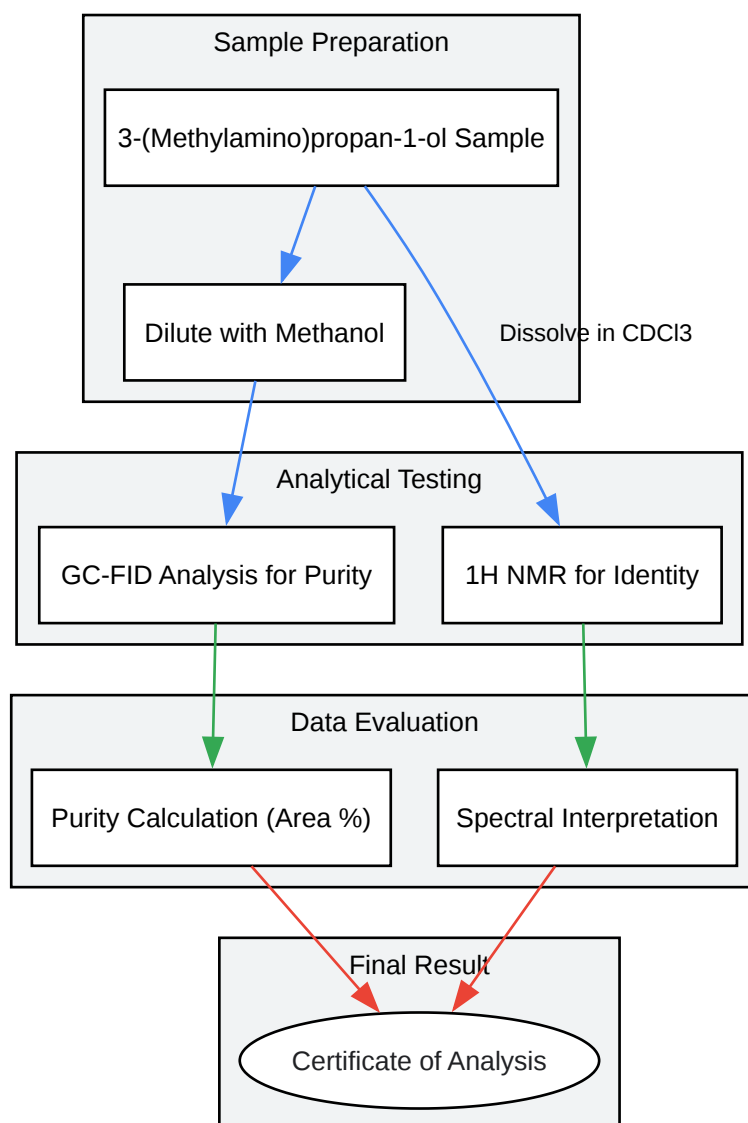
Identity Confirmation by ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is used to confirm the chemical structure of **3-(Methylamino)propan-1-ol**. The obtained spectrum should be consistent with the expected structure.

- Solvent: Chloroform-d (CDCl_3)
- Reference: Tetramethylsilane (TMS) at 0 ppm
- Expected Chemical Shifts (δ):
 - 1.62 ppm (quintet, 2H): Corresponds to the central $-\text{CH}_2-$ group.
 - 2.35 ppm (singlet, 3H): Corresponds to the $\text{N}-\text{CH}_3$ group.
 - 2.77 ppm (triplet, 2H): Corresponds to the $-\text{CH}_2-$ group adjacent to the nitrogen.
 - 3.74 ppm (triplet, 2H): Corresponds to the $-\text{CH}_2-$ group adjacent to the oxygen.

Visualization of Analytical Workflow

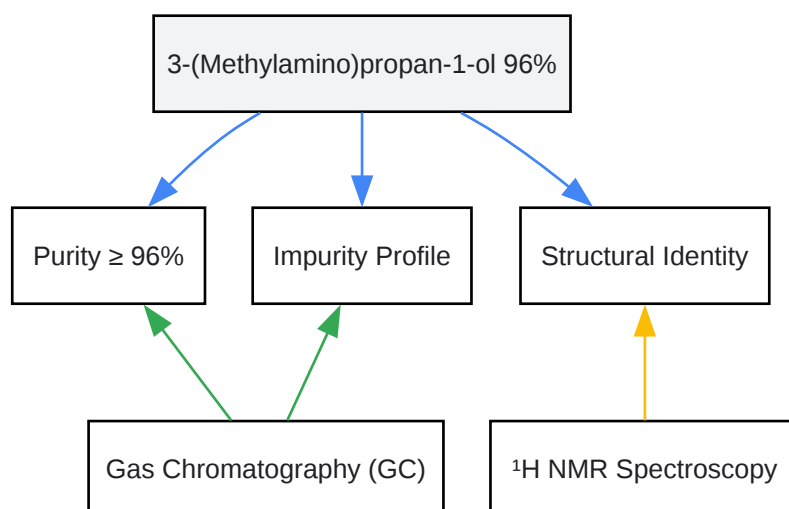
The following diagrams illustrate the logical flow of the analytical process for determining the purity and identity of **3-(Methylamino)propan-1-ol**.



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Caption: Analytical workflow for purity and identity verification.

The following diagram illustrates the logical relationship between the product, its key quality attributes, and the methods used for their assessment.



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Caption: Relationship between product, quality attributes, and test methods.

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References

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- 2. file.medchemexpress.com [file.medchemexpress.com]
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